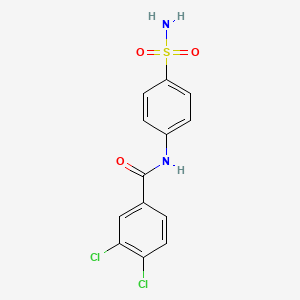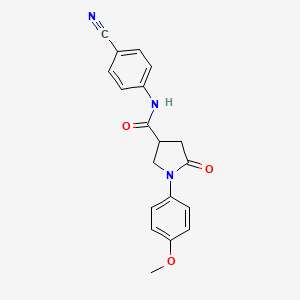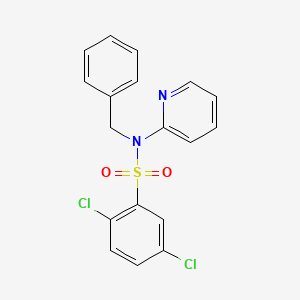
3,4-dichloro-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O3S It is known for its unique structure, which includes two chlorine atoms and a sulfonamide group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Oxidation Reactions: The benzamide core can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
- 3-Chloro-N-(4-methylphenyl)benzamide
- 4-Chloro-N-(3-nitrophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of two chlorine atoms and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H10Cl2N2O3S |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-11-6-1-8(7-12(11)15)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Clé InChI |
OUQAHEKLHQVSHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![2-(4-fluorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14961179.png)


![3-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14961189.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)

![4-(acetylamino)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961209.png)
![6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B14961211.png)
![N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14961221.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)
![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate](/img/structure/B14961242.png)
![Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B14961244.png)

